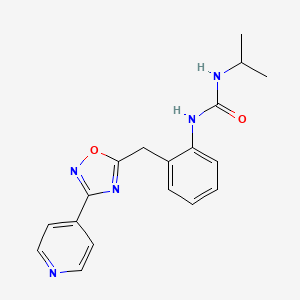

1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

BenchChem offers high-quality 1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-propan-2-yl-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-12(2)20-18(24)21-15-6-4-3-5-14(15)11-16-22-17(23-25-16)13-7-9-19-10-8-13/h3-10,12H,11H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKYQQMNXWOUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (referred to as IPU) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with IPU, including its mechanisms of action, relevant studies, and a detailed analysis of its efficacy.

Chemical Structure and Properties

Molecular Formula: C18H19N5O2

Molecular Weight: 337.383 g/mol

Solubility: Soluble in organic solvents

Appearance: White crystalline powder

The compound features a complex structure that includes an isopropyl group, a phenyl ring, and a pyridin-4-yl moiety linked through a 1,2,4-oxadiazole unit. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. The oxadiazole derivative has been linked to various mechanisms including:

- Anticancer Activity: The oxadiazole moiety has been reported to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

- Antimicrobial Properties: IPU has shown potential against various microbial strains, suggesting its application as an antimicrobial agent .

Anticancer Activity

A study conducted on oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The findings indicated that the presence of the pyridine ring enhanced the compound's ability to inhibit tumor growth. For instance:

These results underscore the potential of IPU as an effective anticancer agent.

Antimicrobial Activity

In another study focusing on the antimicrobial properties of similar compounds, derivatives of 1,2,4-oxadiazoles were tested against both Gram-positive and Gram-negative bacteria. The results showed:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL |

These findings suggest that IPU may serve as a promising lead compound for developing new antimicrobial therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of an isopropyl group, a phenyl moiety, and a pyridin-4-yl substituent linked through a 1,2,4-oxadiazole ring. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The unique arrangement of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea as an anticancer agent. The following findings summarize its efficacy against various cancer cell lines:

In Vitro Studies

- Mechanism of Action : Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, derivatives with similar structures have shown promising results against leukemia cell lines .

- Efficacy Against Specific Cancer Types : In vitro assays demonstrated that related oxadiazole derivatives produced high inhibition rates against multiple cancer types. A notable example includes derivatives that achieved over 90% inhibition in breast cancer (T-47D) and melanoma (SK-MEL-5) cell lines .

Comparative Efficacy

A comparative study involving several compounds found that certain derivatives exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating their potential as effective therapeutic agents .

Other Therapeutic Applications

Beyond its anticancer properties, research into the broader therapeutic applications of 1-Isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea suggests potential uses in:

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of oxadiazole derivatives. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a possible role in treating infections .

- Anti-inflammatory Properties : There is emerging evidence that oxadiazole-containing compounds may possess anti-inflammatory effects. This could expand their application in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have been documented to illustrate the effectiveness of related compounds:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Prostate (PC-3) | 0.67 | Apoptosis induction |

| Compound B | Colon (HCT116) | 0.80 | Cell cycle arrest |

| Compound C | Renal (ACHN) | 0.87 | Inhibition of proliferation |

These case studies underscore the potential for further development and optimization of this compound for clinical applications.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves three critical steps: (1) formation of the 1,2,4-oxadiazole ring via cyclization of a pyridinyl-substituted precursor using POCl₃ or acetic anhydride under dehydrating conditions; (2) coupling the oxadiazole intermediate to a benzyl halide derivative via nucleophilic substitution (e.g., K₂CO₃/DMF); (3) introducing the urea moiety by reacting the intermediate with isopropyl isocyanate. Challenges include controlling regioselectivity during oxadiazole formation and minimizing side reactions during urea linkage formation. Purification often requires column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming regiochemistry of the oxadiazole ring and urea linkage. For example, urea NH protons typically resonate at δ 9.5–10.5 ppm in CDCl₃ .

- HRMS : Validates molecular formula (C₂₁H₂₂N₅O₂ requires m/z 400.1773 [M+H]+) .

- HPLC : Ensures purity (>95%) and detects trace byproducts from incomplete coupling reactions .

Q. What initial biological screening approaches are recommended?

Prioritize in vitro assays:

- Enzyme inhibition assays : Target kinases or proteases due to the urea moiety’s hydrogen-bonding potential.

- Cell viability screens : Use cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antiproliferative activity.

- Solubility assays : Measure logP to guide formulation (e.g., DMSO/PBS mixtures) .

Advanced Research Questions

Q. How should a structure-activity relationship (SAR) study be designed for analogs?

- Variation points : Modify (a) pyridinyl substituents (e.g., 3- vs. 4-position), (b) oxadiazole substituents (e.g., cyclopropyl vs. phenyl), and (c) urea alkyl groups (e.g., isopropyl vs. trifluoromethylphenyl).

- Methodology : Synthesize 10–15 analogs, test in dose-response assays (IC₅₀), and correlate with computational docking (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase active sites) .

Q. How can contradictions in bioactivity data across studies be resolved?

- Assay standardization : Ensure consistent cell lines, serum concentrations, and incubation times.

- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show variability.

- Purity reassessment : Re-run HPLC and NMR to exclude batch-specific impurities .

Q. What computational strategies predict target engagement for this compound?

- Molecular docking : Use PyMOL and AutoDock to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on urea NH interactions with backbone carbonyls.

- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability and water accessibility to the oxadiazole ring .

Q. How can solubility and permeability be optimized without compromising activity?

- LogP adjustments : Introduce polar groups (e.g., morpholine) to the phenyl ring while maintaining oxadiazole rigidity.

- Prodrug strategies : Mask urea NH as a carbamate for improved intestinal absorption .

Q. What methods validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment.

- siRNA knockdown : Correlate reduced target protein expression with diminished compound activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.